molecular formula C12H11ClN2O B2900305 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone CAS No. 321526-28-7

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone

Cat. No.: B2900305
CAS No.: 321526-28-7
M. Wt: 234.68
InChI Key: QUYJIVOXWJTSHH-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone is a chemical compound with the molecular formula C12H11ClN2O It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical products, including dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8(16)10-11(14-15(2)12(10)13)9-6-4-3-5-7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYJIVOXWJTSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(N=C1C2=CC=CC=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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